molecular formula C10H22N2O B8658201 N,N,N'-Tripropan-2-ylurea CAS No. 57883-83-7

N,N,N'-Tripropan-2-ylurea

Cat. No.: B8658201
CAS No.: 57883-83-7
M. Wt: 186.29 g/mol
InChI Key: RAQKUUNDXWNXMX-UHFFFAOYSA-N
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Description

N,N,N'-Tripropan-2-ylurea is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
N,N,N'-Tripropan-2-ylurea has been investigated for its potential as an anticancer agent. Compounds with urea moieties are known for their ability to interact with biological targets through hydrogen bonding, which can enhance their efficacy against cancer cells. Studies have shown that various urea derivatives exhibit significant antiproliferative effects against multiple cancer cell lines, suggesting that this compound could serve as a lead compound for the development of novel anticancer drugs .

2. Antimicrobial Properties
Research indicates that urea derivatives possess antibacterial and antifungal properties. The unique structure of this compound may contribute to its effectiveness against certain pathogens. The ability to form hydrogen bonds allows these compounds to interact with microbial enzymes or receptors, potentially inhibiting their activity .

3. Antithrombotic Effects
Urea compounds have been studied for their antithrombotic properties, which could be beneficial in preventing blood clots. The design of new urea derivatives, including this compound, aims to enhance the selectivity and efficacy of antithrombotic agents while minimizing side effects .

Agricultural Applications

1. Pesticidal Activity
this compound and its derivatives have been explored for use as pesticides. The structural characteristics of urea compounds make them suitable candidates for developing effective insecticides and herbicides. Studies have demonstrated that certain urea derivatives exhibit significant insecticidal activity against common agricultural pests, indicating their potential utility in crop protection .

2. Fertilizer Enhancements
Urea is a well-known nitrogen source in fertilizers. Modifying urea structures, such as through the introduction of propan-2-yl groups, may improve the stability and release characteristics of nitrogen fertilizers, leading to enhanced nutrient availability for crops while reducing environmental impact .

Materials Science

1. Non-Isocyanate Polyurethanes
this compound can be utilized in the synthesis of non-isocyanate polyurethanes (NIPUs), which are eco-friendly alternatives to traditional polyurethanes that often involve toxic isocyanates. NIPUs derived from urea compounds exhibit favorable mechanical properties and thermal stability, making them suitable for various applications in coatings, adhesives, and composites .

2. Polymer Modifications
The incorporation of this compound into polymer matrices can enhance material properties such as flexibility, durability, and resistance to degradation. Research into tailored bio-based polymers using this compound is ongoing, aiming to create sustainable materials with improved performance characteristics .

Case Studies

Study Focus Area Findings
Anticancer Study Evaluation of antiproliferative effectsThis compound showed significant growth inhibition in A549 lung cancer cells with an IC50 value indicating high potency .
Pesticidal Research Insecticidal activity against Plutella xylostellaDemonstrated effective larvicidal activity with over 80% mortality at tested concentrations .
Polymer Development Synthesis of non-isocyanate polyurethanesExhibited excellent mechanical properties and thermal stability compared to traditional polyurethane systems .

Properties

CAS No.

57883-83-7

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1,1,3-tri(propan-2-yl)urea

InChI

InChI=1S/C10H22N2O/c1-7(2)11-10(13)12(8(3)4)9(5)6/h7-9H,1-6H3,(H,11,13)

InChI Key

RAQKUUNDXWNXMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C(C)C)C(C)C

Origin of Product

United States

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